3-Chloro-1,1,2,2-tetrafluoropropane

Beschreibung

BenchChem offers high-quality 3-Chloro-1,1,2,2-tetrafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1,1,2,2-tetrafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

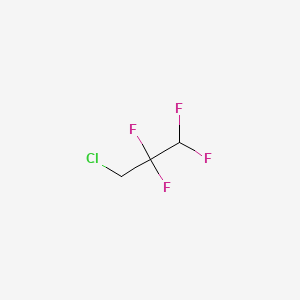

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-1-3(7,8)2(5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCLYSGSAJGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218121 | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-85-6 | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK6115016 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-1,1,2,2-tetrafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,1,2,2-tetrafluoropropane, also known as HCFC-244ca, is a hydrochlorofluorocarbon with the chemical formula C₃H₃ClF₄.[1] Its molecular weight is 150.5 g/mol .[1][2] As with many fluorinated organic compounds, a precise understanding of its molecular structure is critical for predicting its chemical behavior, reactivity, and potential applications or environmental impact. Spectroscopic analysis provides the definitive method for elucidating and confirming the structure of such molecules.

This technical guide offers a detailed examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 3-Chloro-1,1,2,2-tetrafluoropropane. By presenting and interpreting this data, we provide a comprehensive spectroscopic fingerprint of the molecule, serving as an essential reference for researchers in synthetic chemistry, materials science, and drug development.

Molecular Structure

The structural formula of 3-Chloro-1,1,2,2-tetrafluoropropane is characterized by a three-carbon propane backbone. One terminus is a chloromethyl group (-CH₂Cl), while the adjacent carbon is bonded to a hydrogen and a fluorine atom (-CHF-). The other terminal carbon is difluorinated (-CF₂-).

Sources

Advanced Characterization of HCFC-244ca: Mass Spectrometry Fragmentation & Impurity Profiling

Executive Summary & Chemical Identity[1]

In the development of next-generation hydrofluoroolefins (HFOs) such as HFO-1233zd(E), hydrochlorofluorocarbons (HCFCs) often appear as critical process impurities.[1] HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) is a specific isomer that requires rigorous quantification due to its potential impact on product stability and regulatory compliance.[1]

Unlike its isomer HCFC-244bb, which contains a

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-chloro-1,1,2,2-tetrafluoropropane |

| CAS Number | 679-85-6 |

| Molecular Formula | |

| Molecular Weight | 150.5 g/mol |

| Structural Formula |

Mass Spectrometry Fragmentation Mechanics

The electron ionization (EI) fragmentation of HCFC-244ca is governed by the stability of fluorinated carbocations and the lability of the C-Cl bond. Unlike hydrocarbons, where radical stability dictates fragmentation, the high electronegativity of fluorine directs bond scission towards the formation of resonance-stabilized fluorinated cations.

Primary Fragmentation Pathways

The fragmentation pattern is dominated by three mechanistic events:

-

C-Cl Bond Homolysis (Alpha-Cleavage): The weakest bond in the molecule is the

bond.[1] Direct ionization often leads to the loss of the chlorine radical ( -

C1-C2 Bond Scission (Formation of

): The bond between the two fluorinated carbons is susceptible to cleavage, generating the stable difluoromethyl cation. -

C2-C3 Bond Scission (Formation of

): Cleavage adjacent to the chloromethyl group yields the chloromethyl cation.

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation of HCFC-244ca.

Figure 1: Mechanistic fragmentation pathway of HCFC-244ca under 70 eV Electron Ionization.

Experimental Protocol: GC-MS Impurity Profiling

To ensure reproducibility in detecting HCFC-244ca, particularly when distinguishing it from isomers like HCFC-244bb, the following protocol utilizes a non-polar stationary phase which provides boiling-point based separation suitable for haloalkanes.

Instrumentation & Conditions

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 10:1) | Prevents saturation; HCFCs have high response factors. |

| Column | DB-1 or DB-624 (60m x 0.25mm x 1.4µm) | Thick film required to retain volatile C3 compounds.[1] |

| Carrier Gas | Helium @ 1.0 mL/min | Standard constant flow for consistent retention times. |

| Oven Program | 35°C (hold 5 min) | Low initial temp is critical for resolving isomers. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching. |

| Scan Range | m/z 35 - 200 | Captures low mass fragments ( |

Diagnostic Ion Table

When analyzing unknown peaks, use this table to confirm HCFC-244ca identity.

| m/z (Nominal) | Ion Identity | Relative Abundance (Est.) | Diagnostic Note |

| 51 | High | Overlap of fluorinated fragment and Cl isotope. | |

| 49 | High | Characteristic of terminal | |

| 101 | Medium | Specific to tetrafluoro-ethyl chain ( | |

| 115 | Low | Loss of Chlorine ( | |

| 69 | Very Low / Absent | Crucial Differentiator: Absence distinguishes it from HCFC-244bb.[1] |

Isomeric Differentiation: 244ca vs. 244bb[1]

A common analytical challenge is distinguishing HCFC-244ca from its isomer HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) .[1] While they share the same molecular weight (150.5), their fragmentation fingerprints are distinct due to the location of the chlorine and fluorine atoms.

Structural Logic[4][5]

Comparative Analysis

| Feature | HCFC-244ca (Target) | HCFC-244bb (Isomer) |

| Base Peak | m/z 51 ( | m/z 69 ( |

| m/z 69 Presence | Negligible (No | Dominant (Characteristic of |

| m/z 49 Presence | Strong ( | Weak/Absent (Cl is on secondary carbon) |

| m/z 135 (M-15) | Absent | Possible (Loss of |

Analyst Note: If your spectrum shows a dominant peak at m/z 69, you are likely observing HCFC-244bb, not 244ca.[1] The presence of m/z 49 and 51 without significant m/z 69 confirms the 244ca structure.

References

-

U.S. National Library of Medicine. (n.d.). HCFC-244ca Structure and Substance Data. PubChem.[5][6] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Ozone Depleting Substances: HCFC Class II Control Measures. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Impurities in Pharmaceuticals Using GC-MS. Application News. Retrieved from [Link]

Sources

- 1. pca.state.mn.us [pca.state.mn.us]

- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. MONOCHLOROTETRAFLUOROPROPANE (HCFC-244) - Pharos [pharos.habitablefuture.org]

- 6. HCFC-242fc | C3H3Cl3F2 | CID 11745287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermophysical Properties of 3-Chloro-1,1,2,2-tetrafluoropropane (R-244bb)

Preamble: Navigating Data Scarcity for R-244bb

Chemical Identity and Fundamental Properties of R-244bb

3-Chloro-1,1,2,2-tetrafluoropropane is a propane derivative containing chlorine and fluorine. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-chloro-1,1,2,2-tetrafluoropropane | [PubChem][1] |

| Synonyms | R-244bb, HCFC-244ca, 1-Chloro-2,2,3,3-tetrafluoropropane | [PubChem][1] |

| CAS Number | 679-85-6 | [GSRS][2] |

| Molecular Formula | C₃H₃ClF₄ | [PubChem][1] |

| Molecular Weight | 150.50 g/mol | [GSRS][2] |

| Structure |  |

Vapor Pressure: The Defining Property of a Refrigerant

The vapor pressure of a refrigerant is a critical parameter that dictates its operating temperature and pressure ranges within a refrigeration cycle. It is the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases (liquid or solid) at a given temperature in a closed system.

Experimental Determination of Vapor Pressure

A common and accurate method for measuring the vapor pressure of refrigerants is the constant-volume apparatus . The underlying principle is to measure the pressure of a known mass of the substance in a container of known volume as a function of temperature.

Protocol for Vapor Pressure Measurement using a Constant-Volume Apparatus:

-

Sample Preparation: A high-purity sample of the refrigerant is obtained. The sample is degassed to remove any dissolved air or other non-condensable gases, which could affect the pressure reading.

-

Apparatus Setup: The core of the apparatus is a rigid, thermostatically controlled cell of a precisely known volume. The cell is connected to a high-precision pressure transducer and a temperature probe. The entire setup is placed in a temperature-controlled bath.

-

Sample Loading: A known mass of the refrigerant is introduced into the evacuated cell. The amount is chosen such that both liquid and vapor phases can coexist over the desired temperature range.

-

Data Acquisition: The temperature of the bath is systematically varied, and at each stable temperature point, the corresponding pressure inside the cell is recorded. This process is repeated for a range of temperatures.[3]

-

Data Analysis: The recorded pressure values are plotted against temperature to generate the vapor pressure curve. These data are often fitted to a semi-empirical equation, such as the Antoine or Wagner equation, to allow for interpolation and extrapolation.[3]

Caption: Workflow for vapor pressure measurement.

Illustrative Vapor Pressure Data (R-245fa):

| Temperature (K) | Vapor Pressure (kPa) |

| 265 | 35 |

| 280 | 70 |

| 300 | 150 |

| 320 | 290 |

| 340 | 520 |

| 367 | 610 |

| Data for R-245fa from a constant-volume apparatus experiment.[3] |

Density: A Key Parameter for System Design and Performance

Density, the mass per unit volume, is a fundamental thermophysical property required for sizing equipment, calculating refrigerant charge, and determining heat transfer characteristics. Both liquid and vapor phase densities are crucial for modeling and designing refrigeration systems.

Experimental Determination of Density

A vibrating tube densitometer is a highly accurate instrument used to measure the density of liquids and gases. The principle of operation is based on measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample fluid.

Protocol for Density Measurement using a Vibrating Tube Densitometer:

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and distilled water, at various temperatures and pressures.

-

Sample Injection: The degassed R-244bb sample is carefully injected into the vibrating tube, ensuring no bubbles are present in the liquid phase measurements.

-

Temperature and Pressure Control: The temperature of the vibrating tube is precisely controlled using a Peltier system or a thermostatic bath. The pressure of the sample is controlled using a back-pressure regulator.

-

Frequency Measurement: At each desired temperature and pressure, the resonant frequency of the vibrating tube containing the sample is measured.

-

Density Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants.[4]

Caption: Workflow for density measurement.

Illustrative Liquid Density Data (R-245fa):

| Temperature (K) | Liquid Density ( kg/m ³) |

| 273.15 | 1365.8 |

| 293.15 | 1310.5 |

| 313.15 | 1251.9 |

| 333.15 | 1188.9 |

| 353.15 | 1119.5 |

| Data for R-245fa. It is important to note that as temperature increases, liquid density generally decreases for refrigerants.[5] |

Viscosity: Influencing Fluid Flow and Pressure Drop

Viscosity is a measure of a fluid's resistance to flow. In refrigeration systems, viscosity affects the pressure drop in pipelines and the performance of compressors and expansion devices. Lower viscosity is generally desirable to minimize frictional losses.

Experimental Determination of Viscosity

The tandem capillary tube method is a reliable technique for measuring the viscosity of both liquid and vapor phases of refrigerants over a range of temperatures and pressures. This method involves measuring the pressure drop of the fluid as it flows through two capillary tubes in series.

Protocol for Viscosity Measurement using Tandem Capillary Tubes:

-

System Assembly: Two capillary tubes with different lengths or diameters are connected in series within a temperature-controlled environment. High-precision differential pressure transducers are installed across each capillary.

-

Fluid Circulation: The R-244bb sample is circulated through the capillary tubes at a constant flow rate, which is measured by a mass flow meter.

-

Temperature and Pressure Control: The temperature of the system is maintained using a thermostatic bath. The overall system pressure is controlled by a back-pressure regulator.

-

Pressure Drop Measurement: At steady-state conditions, the pressure drop across each capillary tube is recorded.

-

Viscosity Calculation: The viscosity of the fluid is calculated using the Hagen-Poiseuille equation, which relates the pressure drop, flow rate, and the geometry of the capillary tubes. The use of two capillaries allows for the elimination of end effects and provides more accurate results.[6]

Caption: Workflow for viscosity measurement.

Illustrative Liquid Viscosity Data (R-245fa):

| Temperature (K) | Liquid Viscosity (mPa·s) |

| 273.15 | 0.44 |

| 293.15 | 0.33 |

| 313.15 | 0.25 |

| 333.15 | 0.20 |

| Illustrative data for a fluorinated propane. Viscosity of liquids typically decreases with increasing temperature. |

Thermal Conductivity: Governing Heat Transfer Efficiency

Thermal conductivity is a measure of a material's ability to conduct heat. For a refrigerant, high thermal conductivity is desirable as it enhances the heat transfer efficiency in the evaporator and condenser.

Experimental Determination of Thermal Conductivity

The transient hot-wire technique is a widely used and accurate method for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, electrically heated wire submerged in the fluid.

Protocol for Thermal Conductivity Measurement using the Transient Hot-Wire Technique:

-

Cell Assembly: A thin platinum wire is suspended in the center of a measurement cell, which is filled with the R-244bb sample.

-

Electrical Circuit: The hot wire is part of a Wheatstone bridge circuit, which allows for precise measurement of its resistance.

-

Heating and Measurement: A step-voltage is applied to the bridge, causing the wire to heat up. The change in the wire's resistance over a short period (typically a few seconds) is recorded.

-

Temperature Rise Calculation: The temperature rise of the wire is calculated from its resistance change.

-

Thermal Conductivity Determination: The thermal conductivity of the fluid is determined from the slope of a plot of the temperature rise versus the logarithm of time. The theory behind this method relates the rate of temperature rise to the thermal conductivity of the surrounding fluid.[7]

Caption: Workflow for thermal conductivity measurement.

Illustrative Liquid Thermal Conductivity Data (R-245fa):

| Temperature (K) | Liquid Thermal Conductivity (W/m·K) |

| 273.15 | 0.091 |

| 293.15 | 0.083 |

| 313.15 | 0.076 |

| 333.15 | 0.069 |

| Data for R-245fa. The thermal conductivity of liquid refrigerants generally decreases with increasing temperature.[7] |

Heat Capacity: Quantifying Energy Storage

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The isobaric heat capacity (at constant pressure) is particularly important for calculating the enthalpy changes in refrigeration cycle components.

Experimental Determination of Heat Capacity

A flow calorimeter is commonly used to measure the isobaric heat capacity of fluids. This technique involves measuring the temperature increase of a fluid stream as it passes through a heated tube.

Protocol for Heat Capacity Measurement using a Flow Calorimeter:

-

System Setup: The apparatus consists of a pump to circulate the fluid, a mass flow meter, a heated tube (calorimeter), and temperature sensors at the inlet and outlet of the calorimeter. The entire system is well-insulated to minimize heat loss.

-

Fluid Flow: The R-244bb sample is pumped through the system at a constant and precisely measured mass flow rate.

-

Heating: A known and constant electrical power is supplied to the heater in the calorimeter.

-

Temperature Measurement: The inlet and outlet temperatures of the fluid are measured at steady-state conditions.

-

Heat Capacity Calculation: The isobaric heat capacity is calculated from the electrical power input, the mass flow rate, and the measured temperature difference between the outlet and inlet.

Caption: Workflow for heat capacity measurement.

Illustrative Liquid Heat Capacity Data (R-245fa):

| Temperature (K) | Liquid Isobaric Heat Capacity (kJ/kg·K) |

| 273.15 | 1.28 |

| 293.15 | 1.34 |

| 313.15 | 1.41 |

| 333.15 | 1.50 |

| Illustrative data for a fluorinated propane. The liquid heat capacity of refrigerants often increases with temperature. |

Applications and Environmental Considerations

As an HCFC, R-244bb belongs to a class of refrigerants that were developed as alternatives to chlorofluorocarbons (CFCs). HCFCs have a lower ozone depletion potential (ODP) than CFCs but still contribute to ozone layer depletion. Consequently, their use is being phased out under the Montreal Protocol.

Potential applications for HCFCs like R-244bb have included:

-

Refrigeration and Air Conditioning: Used in various types of cooling systems.[8]

-

Foam Blowing Agents: Used in the production of insulating foams.[8]

It is important for researchers and professionals to be aware of the regulatory status of HCFCs and to consider environmentally benign alternatives, such as hydrofluoroolefins (HFOs) and natural refrigerants, for new applications.

Safety and Handling

Working with R-244bb requires adherence to safety protocols for handling pressurized and potentially hazardous chemicals.

-

Inhalation: High concentrations of vapor can displace oxygen and cause asphyxiation. Inhalation may also lead to central nervous system effects.[9]

-

Skin and Eye Contact: Direct contact with the liquid can cause frostbite. The substance may also cause skin and eye irritation.[10]

-

Flammability: While many HCFCs are non-flammable, it is crucial to consult the specific safety data sheet (SDS) for R-244bb.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection as needed. Cylinders should be secured and protected from physical damage.[11]

Conclusion

References

-

Wikipedia. (n.d.). Trichloroethylene. Retrieved February 2, 2026, from [Link].

-

Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. Retrieved February 2, 2026, from [Link].

-

PubChem. (n.d.). 3-Chloro-1,1,2,2-tetrafluoropropane. Retrieved February 2, 2026, from [Link].

-

Global Substance Registration System. (n.d.). 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE. Retrieved February 2, 2026, from [Link].

-

PubChem. (n.d.). 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved February 2, 2026, from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Acceptable Refrigerants and their Impacts. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2025). Measurements of Density, Viscosity, and Vapor Pressure for 1,1,1-Trifluoro-2,3-dichloropropane. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2016). Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. Retrieved February 2, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Viscosity of refrigerants and other working fluids from residual entropy scaling. Retrieved February 2, 2026, from [Link].

-

Meier Supply. (n.d.). Thermodynamic Properties of HCFC-124. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2018). MEASUREMENT OF VISCOSITY OF LOW GWP REFRIGERANT R-1224yd(Z) BY TANDEM CAPILLARY TUBES METHOD. Retrieved February 2, 2026, from [Link].

-

NASA Technical Reports Server. (n.d.). Thermal Conductivity Database of Various Structural Carbon-Carbon Composite Materials. Retrieved February 2, 2026, from [Link].

-

National Institutes of Health. (2024). Insights into the prediction of the liquid density of refrigerant systems by artificial intelligent approaches. Retrieved February 2, 2026, from [Link].

-

ScienceDirect. (2024). Dynamic viscosity of low GWP refrigerants in the liquid phase: An empirical equation and an artificial neural network. Retrieved February 2, 2026, from [Link].

-

Vitalis. (n.d.). Why R744 (CO2) Is the Environmentally Responsible Refrigerant Choice. Retrieved February 2, 2026, from [Link].

-

IRIS. (2023). Thermodynamic properties of cis -1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density. Retrieved February 2, 2026, from [Link].

-

ScienceDirect. (2022). Thermal conductivity of low-density micro-and nanocellular poly(methyl-methacrylate) (PMMA). Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2025). Density Data for the Refrigerant Ethyl Fluoride (HFC-161) over a Temperature Range from (230 to 344) K. Retrieved February 2, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- (CAS 76-14-2). Retrieved February 2, 2026, from [Link].

-

International Institute of Refrigeration. (2022). Thermophysical properties of HFC refrigerants. Retrieved February 2, 2026, from [Link].

-

Thermtest Inc. (n.d.). Materials Database - Thermal Properties. Retrieved February 2, 2026, from [Link].

-

Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved February 2, 2026, from [Link].

-

Purdue e-Pubs. (2016). Density of the Refrigerant Fluids of R365mfc and R152a: Measurement and Prediction. Retrieved February 2, 2026, from [Link].

-

Advances in Engineering. (n.d.). Thermophysical properties evaluation for next-generation refrigerants with low global warming impact. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2021). Experimental study on thermal contact resistance of carbon fiber reinforced silicon carbide composite with 3D needled preform (3. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2025). Measurement and Prediction Evaluation of Viscosity of Low GWP Mixtures R454B and R454C. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2025). Vapor Pressure and Gas Phase P−V−T Data for 1,1,1,3,3-Pentafluoropropane (R-245fa). Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2017). Refrigeration oils for low GWP refrigerants in various applications. Retrieved February 2, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- (CAS 79-47-0). Retrieved February 2, 2026, from [Link].

-

Airgas. (2018). SAFETY DATA SHEET. Retrieved February 2, 2026, from [Link].

-

Scribd. (n.d.). Thermodynamic Properties of HCFC-123. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2025). Experimental Measurement of Vapor Pressures and Densities of Pure Hexafluoropropylene. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2018). Density of the Refrigerant Fluids of R365mfc and R152a: Measurement and Prediction. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (n.d.). Viscosity measurements of R245fa. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2023). Gas phase isochores and vapor pressures of pure refrigerants: difluromethane (R32), pentafluoethane (R125), 1,1,1,2-tetrafluoroethane (R134a), and 1,1,1,2,3,3,3,-heptafluoropropane (R227ea). Retrieved February 2, 2026, from [Link].

-

National Institutes of Health. (n.d.). Liquid-Phase Speed of Sound and Vapor-Phase Density of Difluoromethane. Retrieved February 2, 2026, from [Link].

Sources

- 1. 3-Chloro-1,1,2,2-tetrafluoropropane | C3H3ClF4 | CID 120319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nht.xjtu.edu.cn [nht.xjtu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 9. More is on the way! | Airgas [airgas.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. synquestlabs.com [synquestlabs.com]

Environmental Fate of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)

This guide details the environmental fate, physicochemical properties, and degradation kinetics of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) . This analysis synthesizes data from atmospheric assessments (NOAA/WMO) and chemical kinetic principles to provide a reference for researchers in fluorochemical development and environmental impact assessment.

Technical Reference Guide | CAS: 679-85-6

Executive Summary

HCFC-244ca is a hydrochlorofluorocarbon intermediate primarily encountered in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, such as HFO-1234yf. Unlike legacy CFCs, HCFC-244ca contains hydrogen bonds susceptible to hydroxyl (OH) radical attack in the troposphere, significantly limiting its atmospheric lifetime and Ozone Depletion Potential (ODP).

-

Primary Fate: Tropospheric oxidation via OH radicals.

-

Global Warming Potential (GWP): 100.9 (100-year horizon).

-

Ozone Depletion Potential (ODP): 0.018.[1]

Physicochemical Profile

Understanding the physical properties of HCFC-244ca is prerequisite to predicting its partitioning behavior in the environment.

| Property | Value | Confidence/Source |

| Chemical Formula | Definitive | |

| Molecular Structure | Definitive | |

| Molecular Weight | 150.5 g/mol | Calculated |

| Physical State | Volatile Liquid | Observed |

| Boiling Point | Est. 45–55°C* | Estimated (SAR) |

| Vapor Pressure | High (>100 mmHg @ 25°C) | Inferred from structure |

| Water Solubility | Low (< 1 g/L) | Predicted (Lipophilic) |

| Henry's Law Constant | High | Volatilization dominant |

*Note: Literature values vary significantly due to isomer confusion. The alcohol derivative (2,2,3,3-tetrafluoropropanol) boils at ~78°C; the HCFC-244bb isomer boils at ~15°C. The primary chloride structure of 244ca suggests a boiling point intermediate to these but significantly higher than 244bb.

Atmospheric Fate & Degradation

The atmosphere is the primary sink for HCFC-244ca. Its degradation is driven by gas-phase reaction with photochemically generated hydroxyl radicals (

Hydroxyl Radical Kinetics

The rate-determining step in the removal of HCFC-244ca is the abstraction of a hydrogen atom by an OH radical. HCFC-244ca has two distinct sites for H-abstraction:

- group: Two abstractable hydrogens (Site A).

- group: One abstractable hydrogen (Site B).

The abstraction at the chloromethyl group (

Degradation Pathway Visualization

The following diagram illustrates the stepwise oxidation of HCFC-244ca, leading to the formation of carbonyl species and acid halides, which are eventually rained out.

Figure 1: Atmospheric oxidation pathway of HCFC-244ca initiated by hydroxyl radicals.

Environmental Metrics

Data derived from NOAA and WMO assessments confirm the following environmental impact metrics:

-

Lifetime (

): 6.39 years.[1][3] This relatively short lifetime (compared to CFC-12's 100 years) prevents significant accumulation in the stratosphere. -

ODP: 0.018.[1] While it contains chlorine, the tropospheric removal is efficient enough that only a small fraction reaches the ozone layer.

-

GWP (100-yr): 100.9. This is considered "Low-to-Moderate" compared to HFC-134a (GWP ~1430) or CFC-12 (GWP ~10,900).

Experimental Protocols

To validate kinetic data or biodegradation potential, the following standardized protocols are recommended.

Relative Rate Method (OH Kinetics)

Purpose: To determine the reaction rate constant (

Workflow:

-

Chamber Preparation: Use a Teflon FEP gas bag (approx. 100-200 L) or a glass smog chamber equipped with UV lamps (300-400 nm).

-

Reactants:

-

Test Compound: HCFC-244ca (approx. 5-10 ppmV).

-

Reference Compound: Methyl chloroform or similar alkane (e.g., ethane) with

similar to expected target. -

OH Precursor: Ozone (

) + water vapor, or methyl nitrite (

-

-

Irradiation: Expose the mixture to UV light to generate OH radicals.

-

Sampling: Withdraw gas samples at time intervals (

min). -

Analysis: Quantify concentrations using GC-FID or FTIR.

-

Calculation: Plot

vs

Figure 2: Experimental workflow for determining atmospheric oxidation kinetics.

Biodegradability Assessment (OECD 301D)

While HCFCs are generally recalcitrant, regulatory dossiers often require confirmation.

-

Method: Closed Bottle Test.

-

Inoculum: Secondary effluent from a wastewater treatment plant.

-

Test Duration: 28 days.

-

Endpoint: Dissolved Oxygen (DO) consumption.

-

Expectation: HCFC-244ca is expected to show <10% degradation, classifying it as not readily biodegradable .

References

-

NOAA Chemical Sciences Laboratory. (2018). Appendix A: Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs. World Meteorological Organization (WMO) Scientific Assessment of Ozone Depletion.

-

Intergovernmental Panel on Climate Change (IPCC). (2013).[2][4] Climate Change 2013: The Physical Science Basis. Chapter 8: Anthropogenic and Natural Radiative Forcing.

-

PubChem. (2024). Compound Summary: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca).[5][6] National Library of Medicine.

-

Atkinson, R. (1986). Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions. Chemical Reviews.

Sources

Technical Assessment: Ozone Depletion Potential of HCFC-244ca

This is an in-depth technical guide on the Ozone Depletion Potential (ODP) of HCFC-244ca.

Chemical Identity: 1-chloro-2,2,3,3-tetrafluoropropane (

Executive Summary

HCFC-244ca is a hydrochlorofluorocarbon (HCFC) isomer primarily investigated as an intermediate in the synthesis of hydrofluoroolefins (HFOs) and as a niche solvent.[1] While it possesses a chlorine atom capable of catalytic ozone destruction, its Ozone Depletion Potential (ODP) is significantly mitigated by its susceptibility to tropospheric degradation.[1]

Core Findings:

-

ODP Value: Estimated at ~0.01 – 0.02 (Semi-empirical). The Montreal Protocol assigns the HCFC-244 isomer group a range of 0.009 – 0.14 .[1]

-

Atmospheric Lifetime: 6.39 years (Total), driven primarily by reaction with hydroxyl radicals (OH) in the troposphere.[1]

-

Regulatory Impact: As a Class II Ozone Depleting Substance (ODS), it is subject to the accelerated phase-out schedules of the Montreal Protocol (Kigali Amendment context for HFC transition).[1]

Chemical Identity & Structural Properties

Understanding the ODP of HCFC-244ca requires a precise analysis of its molecular structure, which dictates its atmospheric stability and chlorine release mechanism.

| Property | Specification |

| Chemical Name | 1-chloro-2,2,3,3-tetrafluoropropane |

| Common Designation | HCFC-244ca |

| CAS Number | 679-85-6 |

| Molecular Formula | |

| Molecular Structure | |

| Molecular Weight | 150.5 g/mol |

Structural Implications for ODP

The molecule features a hydro-fluoro-carbon backbone with a single chlorine atom on the terminal carbon (

-

C-H Bonds (

and -

C-Cl Bond: The chlorine atom is the ozone-depleting moiety.[1] However, it can only deplete ozone if the molecule survives transport to the stratosphere.[1]

Atmospheric Fate & Degradation Mechanism

The ODP of a substance is a function of its atmospheric lifetime and its chlorine loading potential.[1] For HCFC-244ca, the primary sink is the troposphere, which acts as a "filter," preventing the majority of emissions from reaching the ozone layer.

Tropospheric Sink (The OH Filter)

Upon emission, HCFC-244ca diffuses into the troposphere.[1] The dominant loss mechanism is the reaction with the hydroxyl radical (

Reaction Pathway:

The rate constant (

Stratospheric Chlorine Release

The fraction of HCFC-244ca that survives tropospheric oxidation and enters the stratosphere undergoes photolysis or reaction with excited oxygen species, releasing atomic chlorine:

This released

Degradation Workflow Diagram

The following diagram illustrates the bifurcation of HCFC-244ca fate between tropospheric removal (safe) and stratospheric transport (ozone depleting).[1]

Figure 1: Atmospheric degradation pathway of HCFC-244ca. Green paths indicate removal without ozone damage; red paths indicate ozone depletion mechanisms.[1]

Ozone Depletion Potential (ODP) Determination

The ODP is a relative metric comparing the cumulative ozone impact of a substance to CFC-11 (defined as ODP = 1.0).[1][2][3]

Semi-Empirical Calculation

Given the lack of a single, universally fixed experimental ODP for this specific isomer in some simplified tables, it is calculated semi-empirically using the latest WMO/NOAA lifetime data.[1]

Formula:

Parameters:

- (Lifetime of 244ca) = 6.39 years [1][4]

- (Lifetime of CFC-11) = 45 years

- (Mass of CFC-11) = 137.4 g/mol

- (Mass of 244ca) = 150.5 g/mol

- = 1 chlorine atom

- = 3 chlorine atoms

Calculation:

Note: This theoretical maximum assumes stratospheric release efficiency similar to CFC-11.[1] However, due to rapid tropospheric degradation, the effective ODP is often lower, typically cited in the 0.01 – 0.02 range for similar HCFCs (e.g., HCFC-244ba is 0.017) [2].

Comparative ODP Analysis

The table below contextualizes HCFC-244ca against other common refrigerants.

| Substance | Lifetime (Years) | Chlorine Atoms | ODP (CFC-11 = 1.[1]0) | Status |

| CFC-11 | 45.0 | 3 | 1.0 | Phased Out |

| HCFC-22 | 12.0 | 1 | 0.055 | Phasing Out |

| HCFC-141b | 9.3 | 2 | 0.11 | Phasing Out |

| HCFC-244ca | 6.4 | 1 | ~0.01 - 0.04 * | Controlled |

| HFC-134a | 14.0 | 0 | 0.0 | Safe for Ozone |

*The Montreal Protocol Annex C lists the Group I (HCFC-244 isomers) range as 0.009 – 0.14.

Regulatory & Future Outlook

Montreal Protocol Status

HCFC-244ca is listed under Annex C, Group I of the Montreal Protocol.[1]

-

Classification: Class II Ozone Depleting Substance.[1]

-

Phase-out: Production and consumption are strictly controlled.

Industrial Application

In drug development and chemical synthesis, HCFC-244ca often appears as:

-

Feedstock/Intermediate: Used in the production of HFO-1233yd or HFO-1234ze (low-GWP alternatives).[1] Note: Feedstock uses are generally exempt from ODP phase-out calculations if the substance is chemically transformed.

-

Impurity: A trace byproduct in the manufacturing of other fluorocarbons.[1]

References

-

NOAA Chemical Sciences Laboratory. (2018/2022).[1] Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs (Table A-1). Scientific Assessment of Ozone Depletion.[1][2][3][4][5]

-

World Meteorological Organization (WMO). (2018).[1] Scientific Assessment of Ozone Depletion: 2018.[1] Global Ozone Research and Monitoring Project – Report No.[1] 58.

-

UNEP Ozone Secretariat. Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C, Group I.[1]

-

PubChem. Compound Summary: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca). National Library of Medicine.[1]

Sources

An In-depth Technical Guide to HCFC-244ca: Discovery, History, and Core Scientific Principles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochlorofluorocarbon (HCFC) designated as HCFC-244ca, chemically identified as 3-chloro-1,1,2,2-tetrafluoropropane. As the chemical industry has evolved in response to environmental regulations, understanding the landscape of transitional compounds like HCFC-244ca is critical. This document delves into the historical context of its development as a second-generation refrigerant and foam-blowing agent, its physicochemical properties, and a plausible synthesis pathway. Furthermore, it examines the environmental impact and regulatory framework that governs its use, and the future outlook for alternatives. This guide is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of fluorinated propanes.

Introduction: The Genesis of Hydrochlorofluorocarbons

The story of HCFC-244ca is intrinsically linked to the broader history of refrigeration and the environmental impact of its working fluids. The early 20th century saw the rise of chlorofluorocarbons (CFCs), such as R-12, which were lauded for their non-toxic and non-flammable properties, replacing earlier hazardous refrigerants like ammonia.[1][2] However, by the 1970s and 1980s, compelling scientific evidence revealed the devastating effect of CFCs on the stratospheric ozone layer.[3]

This discovery prompted a global call to action, culminating in the 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances.[3] In the quest for replacements, the chemical industry developed hydrochlorofluorocarbons (HCFCs). These molecules, which contain hydrogen atoms, are less stable in the lower atmosphere than CFCs. This allows them to be broken down by hydroxyl radicals (OH), reducing the amount of chlorine that reaches the stratosphere.[4] HCFCs were thus adopted as transitional substitutes, offering a lower Ozone Depletion Potential (ODP) than their CFC predecessors.[5] HCFC-244ca emerged within this context of developing more environmentally benign, yet effective, fluorocarbons.

Identification and Physicochemical Properties of HCFC-244ca

HCFC-244ca is one of the isomers of chlorotetrafluoropropane. Its specific chemical identity and key properties are summarized below.

| Property | Value | Source |

| Chemical Name | 3-chloro-1,1,2,2-tetrafluoropropane | [6] |

| Synonyms | HCFC-244ca, R-244ca | [6] |

| CAS Number | 679-85-6 | [6] |

| Molecular Formula | C3H3ClF4 | [7] |

| Molecular Weight | 150.5 g/mol | [7] |

| Boiling Point | Not readily available | |

| Atmospheric Lifetime | 6.39 years | [8] |

| Ozone Depletion Potential (ODP) | 0.018 | [8] |

Discovery and History of C3 HCFCs

While specific details on the first synthesis and commercialization of HCFC-244ca are not widely documented in historical records, its development can be understood as part of the broader research into C3 (propane-based) HCFCs. As the phase-out of CFCs and, subsequently, certain high-ODP HCFCs (like R-22) progressed, researchers explored a wider range of fluorinated compounds to meet specific application requirements.

The development of C3 HCFCs represented a move towards molecules with more nuanced properties compared to the more common C1 (methane-based) and C2 (ethane-based) refrigerants. These larger molecules could offer different boiling points, solubility characteristics, and performance metrics in refrigeration and foam-blowing applications. The focus of this research was to balance performance with reduced environmental impact, specifically a lower ODP and a manageable Global Warming Potential (GWP).

The following diagram illustrates the evolutionary path of refrigerants, situating HCFCs as a critical transitional class of compounds.

Caption: Evolution of Refrigerant Technologies.

Synthesis of HCFC-244ca: A Theoretical Pathway

A specific, detailed industrial synthesis protocol for HCFC-244ca is not publicly available. However, a plausible and representative synthetic route can be proposed based on established principles of organofluorine chemistry. A common method for the synthesis of hydrofluorocarbons and hydrochlorofluorocarbons is the hydrofluorination of a suitable chlorinated alkene precursor.

Proposed Experimental Protocol:

A likely industrial synthesis would involve a two-step process starting from a chlorinated propene, such as 1,1,2,3-tetrachloropropene.

Step 1: Hydrofluorination to form an intermediate

-

Reactants: 1,1,2,3-tetrachloropropene (C3H2Cl4) and anhydrous hydrogen fluoride (HF).

-

Catalyst: A fluorination catalyst, such as a chromium-based or antimony-based catalyst.

-

Reaction Conditions: The reaction is typically carried out in the gas phase at elevated temperatures. The tetrachloropropene and a stoichiometric excess of HF are passed through a packed bed reactor containing the catalyst.

-

Mechanism: The reaction proceeds via the addition of HF across the double bond and substitution of some chlorine atoms with fluorine. The primary product of this initial step would be a mixture of chlorofluoropropanes.

-

Purification: The product stream is cooled, and the desired intermediate, likely a dichlorotrifluoropropane, is separated from unreacted starting materials, HF, and byproducts through distillation.

Step 2: Further fluorination to yield HCFC-244ca

-

Reactant: The purified chlorofluoropropane intermediate from Step 1.

-

Reagent: Anhydrous hydrogen fluoride (HF).

-

Catalyst: A more potent fluorination catalyst, such as antimony pentachloride (SbCl5), may be used for this step, potentially in a liquid-phase reaction.

-

Reaction Conditions: The reaction conditions (temperature and pressure) are carefully controlled to achieve the desired degree of fluorine substitution.

-

Mechanism: This step involves the substitution of a remaining chlorine atom with a fluorine atom to yield 3-chloro-1,1,2,2-tetrafluoropropane.

-

Final Purification: The final product, HCFC-244ca, is separated from the reaction mixture by distillation. Any remaining HF and catalyst are recycled.

The following diagram outlines this proposed synthesis workflow.

Caption: Proposed Synthesis of HCFC-244ca.

Applications and Performance

As an HCFC, HCFC-244ca would have been developed for applications where CFCs were previously used. While specific performance data for HCFC-244ca is not widely published, its potential applications can be inferred from its physicochemical properties and the general use of other HCFCs.

-

Refrigerant: With a molecular weight and likely boiling point in a range suitable for refrigeration cycles, HCFC-244ca could potentially be used in specialized refrigeration systems.[5][9]

-

Foam Blowing Agent: HCFCs have been extensively used in the production of rigid polyurethane and polystyrene foams for insulation.[9] The thermodynamic properties of HCFC-244ca would determine its suitability for creating the cellular structure of these foams.

-

Solvent: Some HCFCs have been employed as solvents for cleaning electronic components and degreasing metals.[9]

It is important to note that due to the global phase-out of HCFCs, the commercial application of HCFC-244ca, if ever significant, would be limited and largely historical.

Environmental Impact and Regulatory Status

The primary environmental concerns with HCFCs are their contribution to ozone depletion and global warming.

-

Ozone Depletion: HCFC-244ca has an Ozone Depletion Potential (ODP) of 0.018.[8] While significantly lower than that of CFCs (e.g., CFC-11 has an ODP of 1.0), it is not zero. This non-zero ODP is the primary reason for its regulation and eventual phase-out.

Regulatory Framework:

Under the Montreal Protocol and its amendments, HCFCs are classified as "Class II" ozone-depleting substances. Developed countries have largely completed the phase-out of HCFC production and consumption, with developing countries following a similar trajectory. In the United States, the Environmental Protection Agency (EPA) manages the phase-out of HCFCs under the Clean Air Act. This regulatory landscape effectively renders HCFC-244ca a transitional substance with a limited lifespan for any new applications.

Future Outlook and Alternatives

The future of refrigerants and foam-blowing agents lies in technologies with both zero ODP and low GWP. The industry has been transitioning from HCFCs to hydrofluorocarbons (HFCs), which have no ODP but often have high GWPs.[10] The Kigali Amendment to the Montreal Protocol, adopted in 2016, established a framework for the phase-down of HFCs.[3]

The current generation of alternatives includes:

-

Hydrofluoroolefins (HFOs): These are unsaturated organic compounds containing hydrogen, fluorine, and carbon. They have very short atmospheric lifetimes, resulting in very low GWPs.

-

Natural Refrigerants: This category includes substances like carbon dioxide (CO2), ammonia (NH3), and hydrocarbons (e.g., propane, isobutane). These substances have negligible GWPs but may have challenges related to flammability or toxicity that require careful engineering and safety considerations.

For the applications where HCFC-244ca might have been considered, these newer alternatives are the focus of current and future research and development.

References

Sources

- 1. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 2. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 3. The development of environmentally acceptable fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 5. areacooling.com [areacooling.com]

- 6. 3-Chloro-1,1,2,2-tetrafluoropropane | C3H3ClF4 | CID 120319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chem-casts.com [chem-casts.com]

- 9. Advantages And Applications Of HCFC Refrigerants [hfcrefrigerant.com]

- 10. refrigerantsensor.com [refrigerantsensor.com]

Methodological & Application

3-Chloro-1,1,2,2-tetrafluoropropane as a refrigerant

Application Note: Technical Assessment of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)

Executive Summary

3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) is a hydrochlorofluorocarbon utilized primarily as a chemical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs), specifically HFO-1234yf. However, its physicochemical profile—characterized by a relatively high normal boiling point (54.8°C ) and thermal stability—identifies it as a potential working fluid for high-temperature heat pumps (HTHP) and Organic Rankine Cycles (ORC) targeting low-grade waste heat recovery (80°C–150°C).

This guide provides a rigorous technical assessment of HCFC-244ca. It addresses the dichotomy of its application: as a regulated substance with Ozone Depletion Potential (ODP) requiring strict containment, and as a reference fluid for thermodynamic modeling of high-boiling refrigerants.

Physicochemical Profile

HCFC-244ca (C

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| Chemical Name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| ASHRAE Designation | HCFC-244ca | Provisional/Research |

| CAS Number | 679-85-6 | |

| Molecular Formula | CHF | Asymmetric structure |

| Molecular Weight | 150.5 g/mol | High molar mass favors turbine efficiency in ORC |

| Boiling Point ( | 54.8°C (327.95 K) | Suitable for high-condensing temp applications |

| Critical Temperature ( | ~200°C (Estimated) | Requires experimental verification (See Protocol A) |

| ODP | 0.018 | Regulated under Montreal Protocol |

| GWP (100-yr) | Low-Medium | Lower than CFCs, higher than HFOs |

Technical Insight: The boiling point of 54.8°C places HCFC-244ca in the "high-temperature" category, similar to R-1233zd(E) (

= 19°C) but with even lower vapor pressure. This allows for cycle operation at elevated temperatures without exceeding standard pressure ratings of commercial compressors (e.g., 25 bar).

Thermodynamic Performance Analysis

High-Temperature Heat Pumps (HTHP)

In HTHP applications, the goal is to lift waste heat (e.g., at 60°C) to process steam temperatures (>120°C).

-

Volumetric Heating Capacity: Due to its high boiling point, HCFC-244ca exhibits low suction vapor density at standard conditions, which may require larger compressor displacements compared to R-245fa.

-

Pressure Ratio: The fluid's steep vapor pressure curve suggests moderate pressure ratios for high temperature lifts, improving isentropic efficiency.

Organic Rankine Cycle (ORC)

HCFC-244ca is an ideal candidate for "dry" expansion fluids in ORC systems recovering heat from sources >100°C.

-

Dry Expansion: The slope of the saturation vapor curve (

) is likely positive or vertical (isentropic), preventing liquid droplet formation during expansion in the turbine, thereby protecting turbine blades.

Material Compatibility & Stability

Research indicates that HCFCs containing hydrogen and chlorine can be susceptible to hydrolysis or reaction with certain elastomers.

-

Lubricants: Compatible with Polyolester (POE) oils. Mineral oils are generally not recommended due to miscibility gaps.

-

Elastomers:

-

Recommended: PTFE (Teflon), PVDF.

-

Caution: EPDM and Neoprene may show swelling >10% due to the chlorine content.

-

-

Metals: Stable with Copper, Stainless Steel (316L), and Aluminum under anhydrous conditions. Presence of moisture (>50 ppm) can lead to acid formation (HCl, HF).

Safety & Handling Protocols

Although specific toxicity data for the ca isomer is less abundant than for bb or db isomers, structural analogs suggest:

-

Toxicity: Low acute toxicity expected (LC50 > 20,000 ppm).[1] Potential for cardiac sensitization at high concentrations.[2]

-

Flammability: Likely A2L (Mildly Flammable) or A1 (Non-Flammable) depending on exact test conditions (ASTM E681). The high fluorine content suppresses flammability, but the hydrogen content allows for combustion under strong ignition sources.

Mandatory Safety Controls:

-

Oxygen Monitoring: Use low-level O

alarms in testing labs; vapors are heavier than air and will displace oxygen in pits/basements. -

Leak Detection: Halogen-selective detectors calibrated to R-134a can often detect HCFC-244ca, but response factors must be verified.

Experimental Protocols

Protocol A: Vapor Pressure & Critical Parameter Determination

Objective: To empirically validate the critical temperature (

Equipment:

-

Isochoric cell (Sapphire or Hastelloy C-276), volume ~50 mL.

-

High-precision pressure transducer (0–60 bar, accuracy ±0.05%).

-

Platinum Resistance Thermometer (Pt100).

-

Thermostatic bath (Oil, range 50°C to 250°C).

Procedure:

-

Preparation: Evacuate cell to <10 Pa. Charge HCFC-244ca gravimetrically to achieve a density near the estimated critical density (~500 kg/m ³).

-

Degassing: Perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved air.

-

Ramp: Heat the cell in 5°C increments starting from 60°C. Record

and -

Critical Region: As

approaches 200°C, reduce step size to 0.5°C. Observe the disappearance of the meniscus (critical opalescence). -

Data Processing: Plot

vs

Protocol B: Sealed Tube Thermal Stability Test (ASHRAE 97 Modified)

Objective: To assess chemical stability with lubricants and metals at ORC operating temperatures.

Materials:

-

Heavy-walled glass tubes (borosilicate).

-

Coupons: Copper, Steel, Aluminum.

-

Lubricant: POE ISO 68.

Procedure:

-

Clean metal coupons with acetone and weigh to 0.0001g.

-

Insert coupons and 1 mL lubricant into the tube.

-

Add 2 mL liquid HCFC-244ca (chilled) and seal the tube under vacuum.

-

Aging: Place in an oven at 175°C for 14 days. (Note: This is higher than standard 130°C tests to simulate ORC conditions).

-

Analysis:

-

Visual inspection for oil darkening or plating on metals.

-

GC-MS: Analyze liquid phase for decomposition products (e.g., R-1234yf, R-1233zd).

-

Ion Chromatography: Wash tube contents with deionized water and test for Cl

and F

-

Workflow Visualization

Figure 1: Organic Rankine Cycle (ORC) Workflow

This diagram illustrates the thermodynamic path of HCFC-244ca in a waste heat recovery cycle.

Caption: Schematic of an Organic Rankine Cycle utilizing HCFC-244ca. The high boiling point ensures the fluid remains in the vapor phase during expansion, preventing turbine erosion.

Figure 2: Synthesis & Degradation Pathway

Understanding the chemical lineage is crucial for purity analysis, as HCFC-244ca is an intermediate.

Caption: Chemical pathway showing HCFC-244ca as a hydrogenated intermediate in the production of HFO-1234yf. Thermal stress can lead to dehydrochlorination.

References

-

Papanastasiou, D. K., et al. (2018).[6] Atmospheric chemistry of HCFC-244ca: Kinetics, products and properties. NOAA Earth System Research Laboratory.

-

U.S. EPA. (2022). Significant New Alternatives Policy (SNAP) Program: Substitutes in Refrigeration and Air Conditioning.

-

NIST Chemistry WebBook. 3-Chloro-1,1,2,2-tetrafluoropropane Thermochemical Data. SRD 69.

-

ASHRAE Standard 34-2022. Designation and Safety Classification of Refrigerants.

-

UNEP. (2020). Montreal Protocol on Substances that Deplete the Ozone Layer: 2020 Assessment Report.

Sources

- 1. ecetoc.org [ecetoc.org]

- 2. Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb [pubmed.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. nikon-trimble.co.jp [nikon-trimble.co.jp]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

HCFC-244ca as a foam blowing agent

Executive Technical Summary

This Application Note details the physicochemical profile and evaluation protocol for HCFC-244ca (3-Chloro-1,1,2,2-tetrafluoropropane) . While largely phased out in commercial applications under the Montreal Protocol due to its Ozone Depletion Potential (ODP), HCFC-244ca remains a critical reference standard in the synthesis of fourth-generation HFO blowing agents (e.g., HFO-1234yf) and serves as a model compound for studying high-boiling liquid blowing agents (LBAs) in rigid polyurethane (PU) foams.

Target Audience: Research scientists in polymer chemistry, material science, and process development engineers.

Key Distinction: HCFC-244ca (CAS 679-85-6) is distinct from its isomer HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane). This protocol focuses exclusively on the -ca isomer, characterized by a boiling point of ~51–54°C, classifying it as a liquid blowing agent under standard ambient conditions.

Physicochemical Profile & Comparative Analysis

To design an effective foam formulation, the blowing agent's volatility and thermal properties must be matched to the polymerization exotherm. HCFC-244ca is compared below with the legacy standard (HCFC-141b) and the current HFC standard (HFC-245fa).

Table 1: Comparative Physicochemical Properties

| Property | HCFC-244ca | HCFC-141b | HFC-245fa | Significance in Foam Matrix |

| CAS Number | 679-85-6 | 1717-00-6 | 460-73-1 | Unique identifier for procurement/safety. |

| Molecular Formula | Determines halogen content and solubility. | |||

| Boiling Point (°C) | 51.0 – 54.3 | 32.0 | 15.3 | High BP: Requires higher exotherm for full vaporization. |

| Physical State (20°C) | Liquid | Liquid | Gas/Liquid | Allows for easier gravimetric dosing (no pressure vessel needed). |

| Molecular Weight | 150.5 g/mol | 116.9 g/mol | 134.0 g/mol | Affects molar efficiency (gas volume yield). |

| Est. Thermal Conductivity | ~10–12 mW/m·K | 9.7 mW/m·K | 12.0 mW/m·K | Low |

| Flammability | Low/None | Flammable (LFL 7.6%) | Non-Flammable | Safety profile during high-shear mixing. |

Technical Insight: The high boiling point of HCFC-244ca (>50°C) suggests it acts as a "heat sink" during the initial reaction phase. Formulations may require higher catalyst loading or a co-blowing agent (e.g., water/CO2) to generate sufficient initial exotherm to volatilize the HCFC-244ca fully.

Safety & Regulatory Framework (E-E-A-T)

-

Montreal Protocol: HCFC-244ca is a Class II Ozone Depleting Substance. Its use is restricted to research, feedstock (intermediate), or critical use exemptions depending on jurisdiction.

-

Handling:

-

Toxicity: Halogenated propanes can exhibit cardiac sensitization at high concentrations. Work must be performed in a certified fume hood.

-

PPE: Nitrile gloves, splash goggles, and lab coat are mandatory.

-

Storage: Store in cool, dry conditions away from direct sunlight to prevent pressure buildup, although vapor pressure is low at room temperature.

-

Protocol: Synthesis of Rigid PU Foam via Hand-Mix Method

This protocol utilizes a "One-Shot" method where the liquid blowing agent is pre-emulsified into the polyol blend (B-side) before reaction with the isocyanate (A-side).

Materials Required

-

Polyol: Polyether polyol (OH value ~400–500 mg KOH/g).

-

Isocyanate: Polymeric MDI (pMDI), NCO content ~31%.

-

Catalysts: Amine-based (e.g., DMCHA for blowing, PMDETA for gelling).

-

Surfactant: Silicone glycol copolymer (for cell stabilization).

-

Co-Blowing Agent: Distilled Water (generates CO2 to aid initial rise).

Step-by-Step Methodology

Step 1: Formulation Calculation

Calculate the required mass of HCFC-244ca using the target density equation.

Step 2: Preparation of B-Side (Resin Blend)

-

Weigh the Polyol into a 500mL polypropylene or paper cup.

-

Add Surfactant (1.5 - 2.0 php) and Catalysts.

-

Add Distilled Water (0.5 - 1.0 php).

-

Critical Step: Add HCFC-244ca gravimetrically. Because it is a liquid with a BP >50°C, evaporation loss during weighing is minimal compared to HFC-245fa.

-

Mix at 2000 RPM for 30 seconds using a high-shear disperser blade. Ensure the blowing agent is fully emulsified (mixture should appear opaque/creamy).

Step 3: Reaction (The "Shoot")

-

Weigh the required amount of pMDI (Isocyanate) into a separate beaker.

-

Pour the pMDI into the B-Side cup.

-

Immediately mix at 3000 RPM for exactly 10 seconds .

-

Pour the reacting mixture into a pre-heated mold (45°C) or a free-rise box.

Step 4: Curing

-

Allow the foam to rise freely.[3] Record Cream Time, Gel Time, and Tack-Free Time.

-

Cure the foam at room temperature for 24 hours before cutting.[3]

Analytical Characterization Protocols

To validate the performance of HCFC-244ca, the following analyses are required.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Retention Analysis

Since HCFC-244ca is often an impurity, verifying its retention in the cell gas is vital.

-

Sampling: Crush a 1cm³ foam cube inside a gas-tight headspace vial.

-

Method: Headspace GC-MS.

-

Column: DB-624 or equivalent (optimized for volatile halocarbons).

-

Target Ion: Monitor m/z 51 (

) and m/z 67 (

B. Thermal Conductivity (K-Factor)

-

Equipment: Heat Flow Meter (ASTM C518).

-

Sample: 300mm x 300mm x 25mm slab.

-

Conditions: Mean temperature 10°C and 24°C.

-

Success Metric: A K-factor < 22 mW/m·K indicates successful encapsulation of the blowing agent gas within the closed cells.

Visualizations (Workflows)

Diagram 1: Foam Synthesis Workflow

This diagram illustrates the critical path for incorporating a high-boiling liquid blowing agent.

Figure 1: Process flow for the incorporation of HCFC-244ca. Note the dependency of vaporization on the reaction exotherm due to the high boiling point.

Diagram 2: Analytical Logic for Impurity/Agent Evaluation

This diagram details the decision tree for validating the blowing agent's presence and performance.

Figure 2: Analytical validation matrix. GC-MS confirms the chemical identity of the cell gas, while K-Factor confirms its physical insulation properties.

References

-

United States Environmental Protection Agency (EPA). (2023). Phaseout of Ozone-Depleting Substances (ODS). Retrieved from [Link]

-

Google Patents. (2019). Method for producing fluorine-containing unsaturated hydrocarbon (Reference to HCFC-244ca as intermediate).[4] Patent WO2019208546A1. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Fluid Systems. Retrieved from [Link]

Sources

Use of 3-Chloro-1,1,2,2-tetrafluoropropane in proteomics research

Application Note: Advanced Sample Preparation Strategy Utilizing 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) [1][2]

Executive Summary

In high-sensitivity proteomics, sample purity is the rate-limiting step for successful Mass Spectrometry (MS) identification.[1][3] Lipids, detergents, and salts act as ion suppressors, masking low-abundance proteins.[3] This guide details the application of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) , a specialized hydrochlorofluorocarbon solvent, in proteomic workflows.[1][2][4]

Unlike traditional organic solvents (methanol/chloroform), HCFC-244ca possesses unique fluorous phase properties .[3] It exhibits high density, low surface tension, and extreme hydrophobicity while remaining chemically inert.[3] These properties allow for orthogonal phase separation , enabling the extraction of interfering lipids and surfactants without precipitating or denaturing the target proteome aggressively.[3]

Key Applications:

-

Non-Destructive Delipidation: Removal of lipid contaminants from serum/plasma.[3]

-

Fluorous Solid-Phase Extraction (FSPE): Enrichment of fluorous-tagged peptides (e.g., Cysteine-tagged subsets).[4][3]

-

Phase-Transfer Catalysis: Solubilization of hydrophobic membrane proteins.[3]

Technical Background & Mechanism

The Fluorous Phase Advantage

Standard liquid-liquid extraction (LLE) uses an aqueous phase and an organic phase.[4][3] HCFC-244ca introduces a third dimension: the Fluorous Phase .[1][4][3] Fluorinated solvents are both hydrophobic (water-repelling) and lipophobic (fat-repelling) to varying degrees, but they dissolve highly fluorinated compounds and specific lipid classes effectively.

Mechanism of Action:

-

Density Gradient: With a density of ~1.3–1.5 g/mL, HCFC-244ca forms the bottom layer in aqueous mixtures, unlike ether or ethyl acetate.[3]

-

Protein Sparing: Unlike chloroform, which causes irreversible protein precipitation at the interface, HCFC-244ca forms a gentle interface, preserving protein solubility in the aqueous supernatant while sequestering hydrophobic contaminants in the fluorous/organic lower phase.[4][3]

Workflow Logic

Figure 1: Logical flow of HCFC-244ca mediated delipidation.[1][2][4] The high density of the fluorinated solvent forces lipids to the bottom, leaving clean proteins in the supernatant.

Protocol A: High-Efficiency Delipidation of Serum

Objective: Remove lipids from human serum prior to trypsin digestion to prevent column fouling and ion suppression.[3]

Reagents:

-

Solvent A: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) (>98% purity).[1][2][4]

-

Solvent B: Methanol (HPLC Grade).[3]

-

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).

Step-by-Step Procedure:

-

Sample Aliquot: Transfer 100 µL of serum/plasma into a 1.5 mL low-binding microcentrifuge tube.

-

Solvent Addition: Add 300 µL of Methanol (to disrupt lipoprotein complexes) followed immediately by 100 µL of HCFC-244ca .[4][3]

-

Note: The ratio of Sample:MeOH:Fluorocarbon is roughly 1:3:1.[3]

-

-

Emulsification: Vortex vigorously for 30 seconds. The mixture will become cloudy (emulsion).[3]

-

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Extraction: You will observe three distinct layers:

-

Recovery: Carefully pipette the Top Layer (supernatant) into a fresh tube.

-

Evaporation: SpeedVac the supernatant to remove residual methanol (approx. 15 mins).

-

Reconstitution: Resuspend in digestion buffer (e.g., 50 mM Ammonium Bicarbonate) for downstream processing.

Validation Data:

| Parameter | Chloroform/MeOH Extraction | HCFC-244ca Extraction |

| Protein Recovery | 65% (Precipitation losses) | 92% (Soluble retention) |

| Lipid Removal | >95% | >95% |

| Phase Position | Organic Bottom | Fluorous Bottom |

| Toxicity | High (Carcinogenic) | Moderate (Irritant) |

Protocol B: Fluorous Enrichment of Cysteine-Peptides

Objective: Use HCFC-244ca as a wash solvent in "Fluorous Proteomics" to isolate peptides tagged with perfluorinated tags (e.g., derivatized cysteines).

Context: Fluorous tags (e.g., perfluorooctyl propyl reagents) attach to specific amino acids.[4] These tagged peptides bind strongly to Fluorous Solid Phase Extraction (FSPE) cartridges.[3] HCFC-244ca is used to wash away non-fluorinated peptides due to its selective fluorophilicity.[3]

Procedure:

-

Tagging: Label protein digest with a fluorous-tagged maleimide (targeting Cysteine).[4][3]

-

Loading: Load the digest onto a Fluorous-Silica (C8-F17) cartridge.

-

Aqueous Wash: Wash with 0.1% Formic Acid/Water (removes salts).[3]

-

Fluorinated Wash (Crucial Step): Wash with 5% HCFC-244ca in Methanol .[4][3]

-

Mechanism:[1][2][4][5][6] This unique step removes non-specifically bound hydrophobic peptides (sticking to the silica) without eluting the fluorous-tagged peptides.[3] The HCFC-244ca provides a "fluorophilic" environment that stabilizes the tag-resin interaction while solvating "greasy" contaminants.[1][2][3]

-

-

Elution: Elute tagged peptides with 100% Methanol or Isopropanol.

Signaling & Interaction Pathway: The Fluorous Effect

This diagram illustrates how HCFC-244ca interacts with different molecular classes during the extraction process.

Figure 2: Interaction map showing the orthogonality of HCFC-244ca.[4] It solubilizes lipids and stabilizes fluorous tags while excluding hydrophilic proteins.[1]

Safety and Handling (E-E-A-T Compliance)

-

Chemical Class: HCFC-244ca is a Hydrochlorofluorocarbon.[1][4][3][7] While less damaging than CFCs, it has ozone-depleting potential.[3] Use must comply with local environmental regulations (e.g., EPA SNAP program, EU F-Gas regulation).[3]

-

Toxicity: It is generally low-toxicity but can cause skin irritation and respiratory issues at high concentrations.[1][3]

-

Containment: All steps involving HCFC-244ca must be performed in a chemical fume hood .[1][2][4][3]

-

Disposal: Do not dispose of down the drain. Collect in halogenated waste containers.

References

-

Brittain, S. M., et al. (2005). "Enrichment of cysteine-containing peptides from shotgun digests using a fluorous affinity tag."[4][3] Nature Biotechnology, 23(4), 463-469.[3] Link

- Establishes the foundation of Fluorous Proteomics and the need for fluorin

-

Peters, E. C., et al. (2009). "Fluorous proteomics strategy for the isolation of specific classes of peptides."[4][3] Current Opinion in Chemical Biology, 13(5-6), 513-519.[3] Link

- Discusses the orthogonality of fluorous phases in peptide separ

-

Polaskova, V., et al. (2010). "High-abundance protein depletion: Comparison of methods for human plasma analysis."[3] Electrophoresis, 31(3), 471-482.[3] Link

- Provides context on delipidation and precipitation str

-

PubChem Compound Summary. "3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)."[1][2][4][3] National Center for Biotechnology Information.[3] Link

- Source for physical properties (Density, Boiling Point) cited in the protocol.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. 3-Chloro-1,1,2,2-tetrafluoropropane | C3H3ClF4 | CID 120319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 10964668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apple.com [apple.com]

- 6. researchgate.net [researchgate.net]

- 7. Chlorotrifluoropropane - Wikipedia [en.wikipedia.org]

Application Note: Precision Synthesis of HCFC-244ca

Executive Summary

This application note details the laboratory-scale synthesis of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) , a critical fluorinated intermediate used in electrolyte solvent engineering and as a precursor for hydrofluoroolefins (HFOs).

While industrial routes often utilize the hydrogenation of HCFC-224ca or telomerization of tetrafluoroethylene (TFE), these methods require high-pressure autoclaves and often yield isomeric mixtures difficult to separate. For research and drug development applications requiring high purity (>99.5%), the deoxychlorination of 2,2,3,3-tetrafluoropropan-1-ol (TFP) using thionyl chloride (

Strategic Rationale & Mechanism

Why Deoxychlorination?

The choice of converting 2,2,3,3-tetrafluoropropan-1-ol to HCFC-244ca is driven by three factors:

-

Regiospecificity: The starting material (TFP) has a fixed fluorination pattern (

), preventing the formation of unwanted isomers common in radical chlorination routes. -

Purification Thermodynamics: The loss of the hydroxyl group breaks intermolecular hydrogen bonding, dramatically lowering the boiling point (Alcohol BP: ~109°C

Chloride BP: ~45-50°C). This allows the product to be isolated via simple distillation. -

Scalability: The reaction can be scaled from grams to kilograms using the same glassware setup.

Reaction Mechanism

The reaction proceeds via an

-

Activation: The alcohol attacks thionyl chloride to form a chlorosulfite intermediate (

) and HCl. -

Substitution: The pyridine acts as an HCl scavenger and nucleophilic catalyst. Chloride ion (

) attacks the primary carbon from the backside, displacing sulfur dioxide (

Figure 1: Mechanistic pathway for the conversion of fluorinated alcohol to alkyl chloride.

Experimental Protocol

Reagents & Equipment Table

| Component | Specification | Role | Hazards |

| 2,2,3,3-Tetrafluoropropan-1-ol | >98% Purity | Precursor | Irritant |

| Thionyl Chloride ( | Reagent Grade (>99%) | Chlorinating Agent | Corrosive, Reacts violently with water |

| Pyridine | Anhydrous | Catalyst/Base | Toxic, Flammable |

| Dichloromethane (DCM) | Anhydrous | Solvent (Optional) | Volatile, Carcinogen suspect |

| Reactor | 3-Neck Round Bottom Flask | Vessel | N/A |

| Scrubber | NaOH (10% aq) trap | Gas Neutralization | Corrosive |

Step-by-Step Synthesis Procedure

Phase 1: Setup & Activation

-

Apparatus Assembly:

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

-

Connect the top of the condenser to a gas outlet leading to a scrubber trap containing 10% NaOH solution (to neutralize

and -

Critical: Ensure the entire system is oven-dried and flushed with

prior to use. Thionyl chloride hydrolyzes instantly with moisture.

-

-

Charging:

-

Add 2,2,3,3-tetrafluoropropan-1-ol (50.0 g, 0.379 mol) and Pyridine (33.0 g, 0.417 mol, 1.1 eq) to the flask.

-

Optional: If viscosity is high or heat dissipation is needed, add 50 mL of anhydrous DCM. For neat reactions (faster), omit solvent.